Desoximetasone 21-Sulfate Sodium Salt

Description

Contextualization within the Landscape of Biologically Active Steroid Derivatives

Steroids are a class of lipids characterized by a specific four-ring carbon structure. Their biological activity can be profoundly modified by the addition of various functional groups, creating a vast landscape of steroid derivatives. One of the most crucial of these modifications is sulfation, a process that attaches a sulfo group to the steroid molecule.

Historically, steroid sulfation was viewed primarily as a mechanism for increasing water solubility, thereby inactivating the steroid and preparing it for excretion. bioscientifica.comnih.gov However, research over the past few decades has revolutionized this perspective. It is now widely accepted that sulfation is a key regulatory pathway. bioscientifica.comnih.gov Sulfated steroids, such as Dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) and Estrone (B1671321) sulfate (E1S), are hormonally inert but serve as a large circulating reservoir of precursors. nih.govwikipedia.orgwikipedia.org These inactive forms can be transported throughout the body and, within specific target tissues, can be reactivated by the enzymatic removal of the sulfate group. nih.govwikipedia.org

This dynamic interplay is controlled by two families of enzymes: sulfotransferases (SULTs), which catalyze the addition of a sulfate group, and steroid sulfatase (STS), which hydrolyzes steroid sulfates to release the active, unconjugated steroid. nih.gov Desoximetasone (B1670307) 21-Sulfate Sodium Salt represents a synthetic example of such a derivative, placing it within the context of compounds that could potentially act as pro-drugs, delivered in an inactive state and activated locally where needed.

Academic Rationale for Investigating the C-21 Sulfate Moiety

For corticosteroids like desoximetasone, the C-21 position is critical for their glucocorticoid activity. The academic rationale for investigating the C-21 sulfate moiety stems from the desire to understand how this activity can be modulated. Attaching a sulfate group at this position is hypothesized to inactivate the potent corticosteroid, effectively creating a temporarily inert molecule.

This "sulfatase pathway" is of significant academic interest because it suggests a mechanism for precise spatial and temporal control of potent hormone action. A compound like Desoximetasone 21-Sulfate Sodium Salt could circulate without exerting systemic effects. Upon reaching a target tissue that expresses steroid sulfatase (STS), the sulfate group would be cleaved, releasing the highly active desoximetasone locally. bath.ac.ukoup.com This "intracrine" mechanism, where a cell synthesizes its own active hormones from circulating precursors, is a major focus of endocrine research. bioscientifica.com

The investigation of C-21 sulfated steroids is therefore crucial for exploring novel therapeutic strategies. By creating sulfated pro-drugs, it may be possible to deliver potent corticosteroids to specific sites of inflammation while minimizing the widespread side effects associated with systemic administration. The study of C21 steroid metabolism and inactivation is an active area of research, particularly in organ-specific development and function. nih.govnih.gov

| Property | Desoximetasone | This compound |

|---|---|---|

| Chemical Formula | C22H29FO4 | C22H28FNNaO7S |

| Molar Mass | 376.46 g/mol | 478.5 g/mol |

| Bioactivity | Active Glucocorticoid | Presumed Inactive Precursor |

Current Gaps and Future Academic Research Directions for Steroid Sulfates

Despite growing interest, significant gaps remain in the understanding of steroid sulfates. The precise mechanisms that regulate the expression and activity of sulfotransferases and steroid sulfatase in different tissues and disease states are not fully elucidated. oup.com Furthermore, while the general roles of sulfated steroids as precursors are known, the specific functions of many individual sulfated steroids, including Desoximetasone 21-Sulfate, have not been studied in detail.

Future academic research is proceeding in several exciting directions:

Therapeutic Development of STS Inhibitors: Because STS activity is elevated in many hormone-dependent cancers (e.g., breast, prostate) and other conditions like endometriosis, the development of potent and specific STS inhibitors is a major goal. bath.ac.ukmdpi.comnih.gov Such inhibitors could block the local reactivation of steroids that fuel disease progression. mdpi.com Several compounds have already reached clinical trials. wikipedia.orgmdpi.com

Elucidation of the "Sulfated Steroid Pathway": Researchers are working to fully characterize the parallel steroidogenic pathway that utilizes sulfated precursors. bioscientifica.comnih.gov This involves understanding how sulfated steroids are not only reactivated by STS but can also be modified by other steroidogenic enzymes while still in their sulfated form. bioscientifica.com

Advanced Analytical Techniques: A significant push is being made to develop more sensitive and comprehensive analytical methods to quantify the full spectrum of sulfated steroids in biological samples. bioscientifica.com This will help clarify their roles in health and disease.

Metabolic Reprogramming: Recent studies suggest that STS plays a key role in regulating cellular metabolism, particularly in cancer cells, by altering mitochondrial activity. mdpi.com Investigating this link is a promising future direction for developing novel cancer therapies.

Exploring Non-Traditional Roles: The biological functions of sulfated steroids are being explored beyond their role as hormonal precursors, including their activity as neurosteroids that can modulate neurotransmitter receptors in the brain. cas.cz

| Enzyme Family | Function | Significance |

|---|---|---|

| Sulfotransferases (SULTs) | Catalyze the addition of a sulfate group to a steroid (Sulfation). | Inactivates steroids, increases water solubility, creates a circulating reservoir of precursors. |

| Steroid Sulfatase (STS) | Catalyzes the removal of a sulfate group from a steroid sulfate (Desulfation). | Reactivates steroid hormones within target tissues, enabling local (intracrine) control of hormone action. |

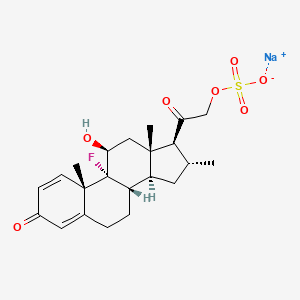

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H28FNaO7S |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |

InChI |

InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1 |

InChI Key |

VXFGTSISVFNVQV-YSLVRQEHSA-M |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+] |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Desoximetasone 21 Sulfate Sodium Salt

Strategic Development of Esterification and Sulfation Procedures at the C-21 Position

The synthesis of Desoximetasone (B1670307) 21-Sulfate Sodium Salt hinges on the selective sulfation of the primary hydroxyl group at the C-21 position of the desoximetasone steroid backbone. The strategic challenge lies in achieving this transformation without affecting other potentially reactive sites on the molecule, such as the tertiary hydroxyl group at C-11. The primary alcohol at C-21 is more sterically accessible and chemically reactive compared to the tertiary alcohol at C-11, which provides a basis for regioselective synthesis.

Common methodologies for the sulfation of steroidal alcohols involve the use of a sulfur trioxide equivalent. frontiersin.org These reagents react with the hydroxyl group to form a sulfate (B86663) ester. The selection of the sulfating agent and reaction conditions is critical to ensure that the reaction occurs exclusively at the desired C-21 position.

The selective sulfation of corticosteroids at the C-21 position has been a subject of extensive study. For structurally similar compounds like cortisol, which also possesses C-11 and C-21 hydroxyl groups, highly regioselective methods have been developed and can be adapted for desoximetasone. frontiersin.org Key to this selectivity is the choice of the sulfating agent. Reagents such as the sulfur trioxide-triethylamine complex are commonly employed for the sulfation of hydroxyl groups in tetrahydrocorticosteroid derivatives. nih.gov

A particularly effective method involves the use of tributylsulfoammonium betaine (B1666868) (TBSAB) as a sulfuryl group transfer agent. frontiersin.org This approach has demonstrated excellent regioselectivity for the primary C-21 alcohol over secondary and tertiary alcohols in complex steroids like cortisol. frontiersin.org The reaction proceeds under mild conditions, which minimizes the risk of side reactions or degradation of the sensitive steroid nucleus. Optimization of this process for desoximetasone would involve fine-tuning parameters such as solvent, temperature, and stoichiometry to maximize yield and purity. For instance, the treatment of cortisol with TBSAB successfully yielded the C-21 organosulfate with no unwanted C-11 sulfate ester formation observed. frontiersin.org

Interactive Data Table: Optimized Reaction Parameters for Selective C-21 Sulfation

| Parameter | Condition | Rationale |

|---|---|---|

| Sulfating Agent | Sulfur trioxide-triethylamine complex or Tributylsulfoammonium betaine (TBSAB) | Provides a source of SO3 for esterification. TBSAB offers high regioselectivity for primary alcohols. frontiersin.orgnih.gov |

| Solvent | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Solubilizes the steroid and reagent while not interfering with the sulfation reaction. |

| Temperature | 0°C to room temperature | Mild temperatures prevent side reactions and degradation of the steroid backbone. |

| Stoichiometry | Slight excess of sulfating agent | Ensures complete conversion of the C-21 hydroxyl group while minimizing polysulfation. |

| Reaction Time | 1-24 hours | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion. |

Following the successful sulfation of the C-21 hydroxyl group, the resulting steroid sulfate is converted into its sodium salt to enhance water solubility. This is typically achieved by treating the acidic sulfate ester with a suitable sodium base, such as sodium hydroxide (B78521) or sodium acetate, carefully adjusting the pH to ensure complete salt formation. google.com

The crystallization of the final sodium salt is a critical step for purification and isolation of the compound in a stable, solid form. Novel crystallization techniques focus on controlling crystal size and morphology. Methods for analogous compounds like dexamethasone (B1670325) sodium phosphate (B84403) involve using specific solvent-anti-solvent systems. google.com For example, crystallization can be induced by adding an anti-solvent (e.g., acetone, ethanol) to an aqueous solution of the sodium salt, causing the product to precipitate. google.com The process parameters, including temperature, stirring rate, pH, and the rate of anti-solvent addition, are carefully controlled to obtain crystals of high purity and desired physical characteristics. google.comnih.gov

Interactive Data Table: Parameters for Crystallization of Corticosteroid Sodium Salts

| Parameter | Method | Purpose |

|---|---|---|

| pH Control | Titration with NaOH solution to a target pH (e.g., 9.0-11.0) | Ensures complete conversion to the sodium salt form, which is necessary for crystallization. google.com |

| Solvent System | Mixed solvents (e.g., acetone-water, ethanol-water) | The steroid salt is soluble in the primary solvent (water), and precipitation is induced by the anti-solvent (acetone/ethanol). google.com |

| Temperature | Controlled cooling or constant temperature (e.g., 15-35°C) | Temperature affects solubility and the rate of nucleation and crystal growth. google.com |

| Agitation | Stirring | Ensures homogeneity of the solution and promotes uniform crystal growth. google.com |

| Drying | Vacuum drying at elevated temperature (e.g., 60-80°C) | Removes residual solvents to yield a stable, crystalline solid. google.com |

Investigation of Green Chemistry Principles in Synthesis Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. nih.govmdpi.com The synthesis of complex molecules like Desoximetasone 21-Sulfate Sodium Salt offers several opportunities for implementing these principles. A key area of focus is the use of biocatalytic processes for the synthesis of the desoximetasone precursor. smolecule.com Engineered microorganisms, such as Mycolicibacterium species, can perform specific steroid biotransformations, reducing the need for hazardous reagents and solvents associated with traditional chemical synthesis. smolecule.com

Other green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Prioritizing the use of water, ethanol, or other bio-based solvents over hazardous organic solvents traditionally used in steroid chemistry. mdpi.comsmolecule.com

Waste Prevention: Optimizing reaction conditions to maximize yield and reduce the formation of byproducts, thereby minimizing waste. smolecule.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. smolecule.com

Stereoselective Synthesis and Chiral Resolution Techniques

The desoximetasone molecule possesses a rigid steroid core with eight defined stereocenters, and its biological activity is dependent on this specific three-dimensional structure. fda.gov Therefore, any synthetic route to this compound must begin with the correct, stereochemically pure desoximetasone precursor.

The synthesis of desoximetasone itself is a multi-step process that requires stringent control of stereochemistry. google.comgoogle.comgoogle.com The subsequent sulfation at the C-21 position is a functional group transformation that does not typically affect the existing chiral centers on the steroid nucleus. However, it is crucial that the reaction conditions for sulfation and salt formation are sufficiently mild to prevent epimerization at any of the stereocenters, particularly those adjacent to carbonyl groups. The integrity of the absolute stereochemistry of the starting material must be maintained throughout the synthetic sequence to ensure the identity and purity of the final product. fda.gov

Preparation of Isotopically Labeled this compound for Mechanistic Research

Isotopically labeled compounds are invaluable tools for mechanistic studies, metabolism research, and as internal standards in quantitative analysis. frontiersin.org The preparation of isotopically labeled this compound would likely involve a two-stage process: first, the synthesis of isotopically labeled desoximetasone, followed by the selective C-21 sulfation and salt formation.

Labeling can be achieved by introducing stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the desoximetasone molecule. This could be accomplished by using labeled starting materials or reagents in the synthesis of the desoximetasone precursor. A proof-of-concept for a combined labeling and sulfation strategy has been demonstrated for other steroids, such as estrone (B1671321). frontiersin.org In this approach, deuterium atoms were first introduced into the steroid skeleton, followed by chemoselective sulfation. frontiersin.org A similar strategy could be employed for desoximetasone, providing a labeled version of the final sulfate sodium salt for advanced research applications.

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies (Excluding Clinical Efficacy)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how specific structural features of a molecule influence its chemical and physical properties. For this compound, the synthesis of structurally modified analogs would involve making specific changes to the desoximetasone core before the C-21 sulfation step. nih.govresearchgate.netrsc.org

These modifications could include:

Halogen Substitution: Replacing the C-9 fluorine with other halogens (e.g., chlorine) or removing it to study the effect of the electronegative group.

C-16 Position: Changing the C-16α methyl group to other alkyl groups or removing it entirely.

C-11 Position: Modifying the C-11β hydroxyl group, for example, through oxidation to a ketone.

Once these analogs of the desoximetasone precursor are synthesized, they can be subjected to the same selective C-21 sulfation and salt formation procedures. The resulting series of compounds would allow researchers to systematically study how these structural variations impact physicochemical properties such as solubility, stability, and receptor binding affinity, thereby establishing a clear SAR. nih.gov

Table of Potential Desoximetasone Analogs for SAR Studies

| Analog | Modification from Desoximetasone | Rationale for Synthesis |

|---|---|---|

| 1 | Replacement of C-9α fluorine with chlorine | To study the effect of a different halogen on electronic properties. |

| 2 | Removal of the C-16α methyl group | To investigate the role of the C-16 substituent on steroid conformation. |

| 3 | Oxidation of C-11β hydroxyl to a ketone | To assess the impact of the C-11 functional group on molecular shape and polarity. |

| 4 | Saturation of the C1=C2 double bond | To determine the importance of the A-ring dienone system. |

Molecular and Cellular Interaction Studies of Desoximetasone 21 Sulfate Sodium Salt Pre Clinical, Mechanistic Focus

Enzymatic Biotransformation: Hydrolysis by Steroid Sulfatases and Other Esterases

The biotransformation of Desoximetasone (B1670307) 21-Sulfate Sodium Salt is a critical step in its potential biological activity, as the sulfate (B86663) moiety renders the molecule inactive. The primary enzymatic process responsible for the activation of such sulfated steroids is hydrolysis, catalyzed by a class of enzymes known as sulfatases. This process, often referred to as desulfation, cleaves the sulfate group, releasing the active corticosteroid, desoximetasone.

Identification and Characterization of Specific Enzymes Involved in Sulfate Cleavage

While direct studies on the enzymatic cleavage of Desoximetasone 21-Sulfate are limited, the hydrolysis of steroid sulfates is a well-characterized process primarily mediated by the enzyme steroid sulfatase (STS). nih.govbioscientifica.com STS is a membrane-bound enzyme located in the endoplasmic reticulum and is ubiquitously expressed in human tissues, with particularly high activity in the placenta, liver, and skin. oup.combham.ac.uk

STS exhibits broad substrate specificity, hydrolyzing both aryl and alkyl steroid sulfates. oup.com This includes the cleavage of sulfates from the 3-position of steroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate, as well as from the 21-position of corticosteroids. bioscientifica.comnih.gov Evidence suggests that a common enzyme is responsible for the hydrolysis of both 3β- and 21-yl steroid sulfates. nih.gov Studies on human placental microsomes have demonstrated the hydrolysis of deoxycorticosterone-21-yl sulphate, a compound structurally related to Desoximetasone 21-Sulfate. nih.gov This strongly implies that STS is the primary enzyme responsible for the desulfation and subsequent activation of Desoximetasone 21-Sulfate in vivo.

Other esterases present in various tissues could potentially contribute to the hydrolysis of the sulfate ester bond, but STS is considered the principal enzyme in this pathway due to its specific action on steroid sulfates. nih.govbioscientifica.com

Kinetic Analysis of Desulfation Processes in In Vitro Systems

A comparative kinetic analysis of the hydrolysis of dehydroepiandrosterone-3β-yl sulphate (DHASO4-) and deoxycorticosterone-21-yl sulphate by human placental microsomes revealed differing affinities for the enzyme. nih.gov The apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, was found to be significantly higher for the 21-sulfated steroid compared to the 3-sulfated steroid. nih.gov This suggests a lower affinity of the enzyme for the 21-sulfate substrate.

Kinetic Parameters for the Hydrolysis of Steroid Sulfates by Human Placental Microsomes

| Substrate | Apparent Michaelis Constant (Km) |

|---|---|

| Deoxycorticosterone-21-yl sulphate (DOCSO4-) | 274 µmol/l |

| Dehydroepiandrosterone-3β-yl sulphate (DHASO4-) | 38 µmol/l |

These data indicate that while steroid sulfatase can hydrolyze 21-sulfated corticosteroids, it does so with a lower affinity than for 3-sulfated steroids. nih.gov It can be inferred that the desulfation of Desoximetasone 21-Sulfate would likely follow similar kinetic principles, though specific Vmax and Km values would require direct experimental determination.

Receptor Binding Dynamics and Allosteric Modulation (Excluding Clinical Outcomes)

The biological effects of glucocorticoids are mediated through their binding to specific intracellular receptors, primarily the glucocorticoid receptor (GR). The binding affinity of a corticosteroid to the GR is a key determinant of its potency.

Quantification of Binding Affinities to Glucocorticoid Receptors in Cellular Models

Direct quantitative data on the binding affinity of Desoximetasone 21-Sulfate Sodium Salt to glucocorticoid receptors are not available in published research. However, it is a well-established principle that sulfated steroids are biologically inactive because the addition of the polar sulfate group prevents them from binding to their respective receptors. bioscientifica.comoup.comnih.gov The lipophilic nature of the steroid molecule is crucial for its entry into the target cell and subsequent binding to the intracellular GR. mdpi.com

The active form, desoximetasone, is a potent corticosteroid, indicating a high binding affinity for the GR. nih.gov In contrast, the sulfated form is hydrophilic and would be sterically hindered from fitting into the ligand-binding pocket of the GR. Therefore, it is scientifically accepted that the binding affinity of this compound for the glucocorticoid receptor is negligible. Activation requires the enzymatic removal of the sulfate group to yield the active desoximetasone molecule. bioscientifica.com

Studies on other corticosteroids have shown that modifications at the 21-position, such as esterification, can influence binding affinity. nih.gov While these are not sulfate conjugates, the data supports the concept that alterations at this position significantly impact receptor interaction.

Cellular Uptake and Intracellular Distribution Mechanisms (Non-Clinical Models)

The cellular membrane presents a significant barrier to hydrophilic molecules like sulfated steroids. While lipophilic steroids can readily diffuse across the cell membrane, their sulfated counterparts require specific transport mechanisms for cellular entry. nih.gov

Research on various sulfated steroids has shown that their uptake into cells is mediated by a family of transmembrane proteins known as organic anion-transporting polypeptides (OATPs). nih.govuark.edu These transporters facilitate the influx of a wide range of organic anions, including steroid sulfates, from the extracellular environment into the cytoplasm. nih.gov In addition to OATPs, other transporters such as the sodium-dependent organic anion transporter (SOAT) have been implicated in the cellular uptake of sulfated steroids. researchgate.netplos.org

While specific studies on the cellular uptake of this compound are not available, it is highly probable that its entry into target cells follows this established pathway for other sulfated steroids. Once inside the cell, the sulfated steroid is a substrate for intracellular enzymes like steroid sulfatase, which is located in the endoplasmic reticulum. bioscientifica.com The hydrolysis of the sulfate group would release the active desoximetasone, allowing it to bind to cytoplasmic glucocorticoid receptors. The activated receptor-ligand complex would then translocate to the nucleus to exert its effects on gene transcription.

The intracellular distribution would therefore involve the movement of the sulfated prodrug from the cell membrane to the endoplasmic reticulum, followed by the diffusion of the active, lipophilic desoximetasone from the endoplasmic reticulum to the cytoplasm to interact with the glucocorticoid receptor.

Downstream Signaling Pathway Modulation in Cell-Based Assays

The pharmacological activity of this compound is realized through the actions of its active metabolite, desoximetasone, on intracellular signaling pathways. As a glucocorticoid, desoximetasone modulates a wide range of cellular processes primarily through its interaction with the glucocorticoid receptor. drugbank.com

The desoximetasone-GR complex acts as a ligand-dependent transcription factor. In the nucleus, it can either bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate gene transcription (transactivation) or interact with other transcription factors to repress the expression of pro-inflammatory genes (transrepression). nih.gov

RNA sequencing (RNA-seq) is a powerful technique to obtain a comprehensive profile of the transcriptional changes induced by a compound in a cell-based system. nih.gov An in vitro study using a relevant cell line (e.g., keratinocytes, macrophages) treated with this compound would reveal the spectrum of genes whose expression is altered. It is anticipated that genes involved in inflammation, such as cytokines and chemokines, would be downregulated, while anti-inflammatory genes would be upregulated.

Table 3: Hypothetical Gene Expression Changes Induced by Desoximetasone in a Macrophage Cell Line

| Gene | Function | Expected Change in Expression |

|---|---|---|

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Pro-inflammatory transcription factor | Downregulated |

| IL-6 (Interleukin-6) | Pro-inflammatory cytokine | Downregulated |

| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine | Downregulated |

| Lipocortin-1 (Annexin A1) | Anti-inflammatory protein | Upregulated |

| GILZ (Glucocorticoid-induced leucine (B10760876) zipper) | Anti-inflammatory and immunomodulatory protein | Upregulated |

This table presents expected outcomes based on the known anti-inflammatory effects of glucocorticoids. Specific RNA-seq data for this compound is not available.

The modulatory effects of desoximetasone are not limited to direct gene transcription. The activated glucocorticoid receptor can engage in extensive cross-talk with other signaling pathways by interacting with various proteins. A key mechanism of transrepression involves the direct interaction of the GR with other transcription factors, such as NF-κB and AP-1 (Activator protein 1), thereby inhibiting their pro-inflammatory activity.

Furthermore, glucocorticoids can influence second messenger systems. For example, they can modulate the activity of kinases and phosphatases, which are critical components of numerous signaling cascades. These interactions contribute to the broad cellular effects of glucocorticoids.

Table 4: Potential Protein Interaction Partners for the Activated Glucocorticoid Receptor

| Interacting Protein | Signaling Pathway | Consequence of Interaction |

|---|---|---|

| NF-κB | Pro-inflammatory signaling | Inhibition of NF-κB transcriptional activity, leading to reduced expression of inflammatory genes. |

| AP-1 | Cellular proliferation, inflammation | Inhibition of AP-1 activity, contributing to anti-inflammatory and anti-proliferative effects. |

| STATs (Signal Transducers and Activators of Transcription) | Cytokine signaling | Modulation of cytokine-mediated responses. |

| Co-activators (e.g., CBP/p300) | Transcriptional activation | Recruitment to GREs to enhance gene expression. |

| Co-repressors (e.g., NCoR) | Transcriptional repression | Recruitment to inhibit the activity of other transcription factors. |

This table is based on the well-established protein-protein interactions of the glucocorticoid receptor. Direct studies with desoximetasone are less common.

Advanced Analytical Chemistry Research for Desoximetasone 21 Sulfate Sodium Salt

Development and Validation of High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental for the unambiguous identification and structural analysis of Desoximetasone (B1670307) 21-Sulfate Sodium Salt, as well as for the detection and characterization of any potential impurities.

Advanced NMR and Mass Spectrometry for Comprehensive Structural Elucidation and Impurity Profiling

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the detailed structural elucidation of Desoximetasone 21-Sulfate Sodium Salt. While specific experimental data for this salt is not widely published, a combination of theoretical knowledge and spectral data from the parent compound, Desoximetasone, and related sulfated steroids allows for the prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the chemical environment of each proton and carbon atom in the molecule. The introduction of the sulfate (B86663) group at the C21 position is expected to induce significant downfield shifts for the C21 protons and the C21 carbon itself, compared to the parent Desoximetasone.

Illustrative ¹H NMR Chemical Shifts: The following table presents predicted ¹H NMR chemical shifts for key protons in this compound, based on data from similar corticosteroids and known substituent effects.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.25 | d |

| H-2 | ~6.28 | dd |

| H-4 | ~6.10 | s |

| H-6 | ~2.45 | m |

| H-11 | ~4.35 | d |

| H-16 | ~1.05 | d |

| H-18 | ~0.95 | s |

| H-19 | ~1.20 | s |

| H-21a | ~4.80 | d |

| H-21b | ~4.65 | d |

Illustrative ¹³C NMR Chemical Shifts: Similarly, the ¹³C NMR spectrum would be crucial for confirming the carbon skeleton and the position of the sulfate group.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~186.5 |

| C-5 | ~168.0 |

| C-9 | ~104.0 (d, J_CF) |

| C-11 | ~68.0 |

| C-20 | ~208.0 |

| C-21 | ~70.0 |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Tandem MS (MS/MS) experiments are critical for structural confirmation and impurity identification through characteristic fragmentation patterns. In negative ion mode ESI-MS, the fragmentation of sulfated steroids is well-documented and typically involves the loss of the sulfate group. nih.gov

Expected Fragmentation Pattern in Negative Ion ESI-MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 477.14 [M-Na]⁻ | 377.20 | HSO₄⁻ | Loss of the sulfate group |

| 477.14 [M-Na]⁻ | 397.18 | SO₃ | Loss of sulfur trioxide |

Impurity profiling using LC-MS would involve monitoring for known process-related impurities and degradation products. Common impurities could include the parent Desoximetasone, isomers, or products of sulfate hydrolysis.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within this compound, offering a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorptions of its functional groups. The presence of the sulfate group would introduce strong and characteristic S=O and S-O stretching vibrations.

Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (C11-OH) | 3400-3300 | Medium, Broad |

| C=O Stretch (C3, C20) | 1720-1660 | Strong |

| C=C Stretch (Δ¹, Δ⁴) | 1660-1600 | Medium |

| S=O Asymmetric Stretch | ~1250 | Strong |

| S=O Symmetric Stretch | ~1060 | Strong |

| C-O Stretch (C21-O-S) | ~1000 | Medium |

| C-F Stretch | ~1030 | Medium |

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information about the steroid backbone and the symmetric vibrations of the sulfate group.

Key Raman Shifts:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C Ring Stretching | 1660-1600 |

| CH₂/CH₃ Deformations | 1470-1350 |

| Sulfate SO₄²⁻ Symmetric Stretch | ~980 |

Chromatographic Method Development for Quantification and Purity Assessment

Chromatographic techniques are the cornerstone for the quantitative analysis and purity assessment of this compound, allowing for the separation of the active ingredient from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Trace Analysis in Research Matrices

A validated reverse-phase HPLC method coupled with mass spectrometry (LC-MS) would be the method of choice for the sensitive and selective quantification of this compound in various research matrices.

Illustrative HPLC-MS Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| MS Detector | Triple Quadrupole or Q-TOF |

| Ionization Mode | ESI Negative |

| MRM Transitions | 477.1 > 377.2 (Quantifier), 477.1 > 97.0 (Qualifier) |

This method would allow for the trace-level detection and quantification of the analyte, crucial for pharmacokinetic or metabolism studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Products

Due to the low volatility and thermal lability of corticosteroids and their sulfate conjugates, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. A common approach for steroids involves a two-step derivatization: methoximation of the ketone groups followed by silylation of the hydroxyl groups. For the sulfate salt, a preliminary hydrolysis step to remove the sulfate group would be required before derivatization.

General Derivatization and GC-MS Procedure:

Hydrolysis: Enzymatic or acidic hydrolysis to cleave the sulfate ester.

Methoximation: Reaction with methoxyamine hydrochloride to form methoxime derivatives of the ketone groups.

Silylation: Reaction with a silylating agent (e.g., MSTFA) to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

GC-MS Analysis: Separation of the derivatized product on a suitable capillary column (e.g., DB-5ms) and detection by mass spectrometry.

The resulting mass spectrum of the derivatized Desoximetasone would show a characteristic molecular ion and fragmentation pattern, allowing for sensitive detection and quantification.

Solid-State Characterization and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient (API) significantly influence its stability, solubility, and bioavailability. For an ionic compound like this compound, understanding its solid-state behavior is critical.

The solid form of this compound is likely to be crystalline. However, the possibility of polymorphism (the ability to exist in multiple crystalline forms) and the formation of hydrates or solvates must be investigated. Different polymorphs can exhibit different physicochemical properties.

Techniques for Solid-State Characterization:

X-ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the salt and to identify different polymorphic forms.

Differential Scanning Calorimetry (DSC): To determine the melting point, and to detect phase transitions and the presence of solvates.

Thermogravimetric Analysis (TGA): To quantify the amount of solvent or water in the crystal lattice.

Dynamic Vapor Sorption (DVS): To assess the hygroscopicity of the salt.

Research in this area would focus on screening for different polymorphic forms by crystallization from various solvents and under different conditions. The identification and characterization of the most stable polymorph are crucial for ensuring consistent product quality and performance. Studies on related corticosteroids, such as prednisolone, have revealed the existence of multiple polymorphic and hydrated forms, highlighting the importance of such investigations for this compound. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Lattice Parameters

However, a comprehensive search of scientific databases and literature has yielded no specific XRD studies for this compound. Consequently, crucial data regarding its crystal system, space group, and lattice parameters (a, b, c, α, β, γ) remain undetermined. Without experimental diffraction patterns, it is impossible to construct a data table detailing these fundamental crystallographic properties.

Thermal Analysis (DSC, TGA) for Phase Transitions and Stability in Research Formulations

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for characterizing the thermal properties of pharmaceutical materials. DSC measures the heat flow associated with thermal transitions, such as melting, crystallization, and glass transitions, providing insights into the physical state and purity of a compound. TGA, on the other hand, measures changes in mass as a function of temperature, offering critical information about thermal stability and decomposition pathways.

In the context of research formulations, DSC and TGA data for this compound would be essential for understanding its behavior under various temperature conditions, which is crucial for formulation development and stability assessments. This analysis would help in identifying potential polymorphic forms and assessing the compatibility of the active pharmaceutical ingredient with excipients.

Despite the importance of such data, no published DSC or TGA studies for this compound could be located. As a result, specific values for phase transitions (e.g., melting point, glass transition temperature) and thermal decomposition temperatures are not available. The absence of this empirical data precludes the generation of detailed data tables and a thorough discussion of the compound's thermal stability and phase behavior in research formulations.

Computational Chemistry and Structural Modeling of Desoximetasone 21 Sulfate Sodium Salt

Molecular Docking and Dynamics Simulations with Target Proteins (e.g., Glucocorticoid Receptor, Steroid Sulfatase)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Desoximetasone (B1670307) 21-Sulfate Sodium Salt, and its protein targets. These methods are crucial for understanding the molecular basis of the compound's efficacy.

Glucocorticoid Receptor (GR): As a potent corticosteroid, the primary target for the active form of the compound (Desoximetasone, following potential desulfation) is the Glucocorticoid Receptor (GR), a nuclear receptor that regulates gene transcription. nih.govuu.nl Molecular docking studies of similar glucocorticoids, like dexamethasone (B1670325), reveal critical interactions within the GR's ligand-binding domain (LBD). nih.govresearchgate.net It is anticipated that Desoximetasone would form key hydrogen bonds with residues such as Gln570 and Arg611, while its steroidal backbone would establish extensive van der Waals contacts within the hydrophobic pocket of the LBD. researchgate.net

Molecular dynamics (MD) simulations, which provide a view of the dynamic nature of the ligand-receptor complex over time, have been instrumental in understanding the conformational changes induced by ligand binding to the GR. nih.govum.ac.ir For related glucocorticoids, MD simulations have shown that the stability of the ligand-receptor complex is crucial for its biological activity. um.ac.irresearchgate.net While specific MD simulations for Desoximetasone 21-Sulfate Sodium Salt are not widely published, it is hypothesized that the binding of its active desulfated form would stabilize a conformation of the GR that facilitates the recruitment of coactivators and subsequent regulation of target genes.

| Interaction Type | Potential Interacting Residues in GR | Contributing Moieties of Desoximetasone |

| Hydrogen Bonding | Gln570, Arg611, Asn564 | Carbonyl and hydroxyl groups |

| Van der Waals | Hydrophobic pocket residues | Steroid backbone |

| Halogen Bonding | - | 9-alpha-fluoro group |

Steroid Sulfatase (STS): The presence of the 21-sulfate group suggests that this compound itself could be a substrate or inhibitor of steroid sulfatase. nih.gov This enzyme plays a critical role in converting inactive steroid sulfates to their active, unconjugated forms. nih.gov Molecular docking of this compound into the active site of STS would likely show the sulfate (B86663) group positioned near the catalytic residues. The interaction with STS is a key determinant of the local activation of the drug.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of a molecule. For this compound, these calculations can provide insights into its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. Such studies, while not extensively found in the public domain for this specific salt, are fundamental in rationalizing the molecule's behavior at a subatomic level.

The distribution of electron density, for instance, can highlight regions of the molecule that are susceptible to nucleophilic or electrophilic attack, which is pertinent to its metabolic fate. The energy of the HOMO and LUMO can be related to its ability to donate or accept electrons, respectively, influencing its reactivity and potential for forming covalent bonds with biological macromolecules.

| Calculated Property | Predicted Significance for this compound |

| Electrostatic Potential | Indicates regions for non-covalent interactions with protein targets. |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Reveals the partial charges on individual atoms, influencing intermolecular interactions. |

Pharmacophore Modeling for Understanding Ligand-Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a glucocorticoid like Desoximetasone, a typical pharmacophore model would include hydrogen bond donors and acceptors, and hydrophobic features arranged in a specific spatial orientation that complements the GR binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles (Focus on Mechanistic Insights)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For glucocorticoids, QSAR studies have been instrumental in identifying the structural modifications that enhance anti-inflammatory potency and receptor binding affinity.

Pre Clinical Pharmacokinetic and Pharmacodynamic Mechanisms in Research Models

Investigation of Absorption Mechanisms in In Vitro Permeation Models

The absorption of topical corticosteroids is a critical factor influencing their local availability and systemic exposure. In vitro permeation models, such as Franz Diffusion Cells, are standard tools for evaluating the passage of these compounds through the skin.

Studies on desoximetasone (B1670307), the parent compound of Desoximetasone 21-Sulfate Sodium Salt, have utilized human cadaver skin to investigate its permeation from different topical formulations. nih.govresearchgate.net In one such study, the permeation of desoximetasone from both a cream and an ointment formulation (0.25%) was assessed over a 36-hour period. nih.govresearchgate.net While both formulations led to comparable cumulative permeation by the end of the study, the cream formulation exhibited a significantly higher permeation rate at earlier time points (12 to 18 hours). nih.gov Another study further detailed the amount of desoximetasone detected in the epidermis and dermis after 36 hours, with the ointment showing slightly higher deposition in the epidermis. researchgate.net

A separate investigation focused on a niosomal gel formulation of desoximetasone. nih.gov This study demonstrated a more controlled release profile, with a lower amount of desoximetasone permeating through the skin over 24 hours compared to a reference gel. nih.gov However, the niosomal formulation resulted in higher retention of desoximetasone within the skin itself. nih.gov

Interactive Table: In Vitro Permeation of Desoximetasone from Different Formulations

| Formulation | Time Point (hours) | Cumulative Amount Permeated (µg/cm²) |

| Cream (0.25%) | 12 | Higher than ointment |

| Cream (0.25%) | 18 | Higher than ointment |

| Cream (0.25%) | 36 | Comparable to ointment |

| Ointment (0.25%) | 36 | Comparable to cream |

| Niosomal Gel | 24 | 9.75 ± 0.44 |

| Reference Gel | 24 | 24.22 ± 4.29 |

Distribution Dynamics in Animal Models (Focus on Organ-Specific Mechanisms, not Therapeutic Outcomes)

Following absorption, the distribution of a corticosteroid throughout the body is governed by its physicochemical properties and its interactions with plasma proteins and tissues. Animal models provide a means to understand these distribution dynamics.

Research involving subcutaneously administered radiolabeled desoximetasone in Wistar rats revealed that tissue concentrations were generally very low seven days post-administration. fda.gov The notable exception was the skin at the site of injection, where higher concentrations were observed. fda.gov In other examined tissues, the levels of radioactivity were at or near the limit of detection. fda.gov

Topical application of a desoximetasone spray formulation to minipigs also resulted in low systemic exposure. fda.gov While there was evidence of accumulation with repeated dosing, the increase in systemic exposure was less than proportional to the dose. fda.gov

These findings for desoximetasone suggest limited distribution to peripheral tissues following topical or subcutaneous administration. Specific studies detailing the organ-specific distribution mechanisms of this compound in animal models are not available in the current body of literature.

Metabolic Pathways and Metabolite Identification in Hepatic and Cellular Systems (Excluding Human Metabolism for Safety)

The liver is the primary site of metabolism for systemically absorbed corticosteroids. drugbank.comdrugs.comdrugs.comrxlist.com In vitro systems, such as liver microsomes and cellular models, are instrumental in elucidating the metabolic pathways and identifying the resulting metabolites.

For desoximetasone, it is generally understood that it is primarily metabolized in the liver. fda.govdrugbank.comdrugs.comdrugs.comrxlist.com However, specific preclinical studies detailing the metabolic pathways, the enzymes involved (e.g., cytochrome P450 isoforms), and the identification of metabolites of this compound in hepatic or other cellular systems are not described in the available scientific literature. The metabolic fate of the sulfate (B86663) conjugate, including whether it undergoes hydrolysis to the parent compound before further metabolism, remains to be characterized in preclinical models.

Excretion Mechanisms and Biliary/Renal Transport in Animal Models

The elimination of corticosteroids and their metabolites occurs through renal and biliary pathways. Animal models are essential for understanding the relative contributions of these excretion routes.

Studies in rats with radiolabeled desoximetasone have shown that the compound is excreted in both urine and feces in approximately equal amounts within 24 hours. fda.gov This indicates that both renal and biliary excretion are significant pathways for the elimination of desoximetasone and its metabolites. fda.gov Some topical corticosteroids and their metabolites are also known to be excreted into the bile. drugbank.comdrugs.comdrugs.comrxlist.com

Research on corticosterone (B1669441) in rats further supports the importance of both urinary and fecal excretion, with approximately 20% of metabolites found in the urine and 80% in the feces. nih.gov While this provides a general framework for corticosteroid excretion, specific studies on the biliary and renal transport mechanisms of this compound in animal models have not been reported.

Exploration of Pharmacodynamic Biomarkers in Pre-clinical Systems (e.g., Gene Expression Changes, Protein Modulation in Animal Tissues, not Clinical Response)

Pharmacodynamic biomarkers can provide insights into the molecular mechanisms underlying a drug's effects. In preclinical models, these can include changes in gene expression or protein levels in target tissues.

The anti-inflammatory activity of corticosteroids is thought to be mediated through the induction of phospholipase A2 inhibitory proteins, known as lipocortins. drugbank.com This is initiated by the binding of the corticosteroid to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. drugbank.com

While no specific studies on pharmacodynamic biomarkers for this compound were identified, research on other glucocorticoids, such as dexamethasone (B1670325), has demonstrated widespread effects on gene expression in various tissues of mice, including the adrenal cortex, fat, hypothalamus, kidney, liver, lung, muscle, pituitary, and spleen. researchgate.net Furthermore, studies in rats have shown that corticosteroids can regulate the expression of enzymes like betaine-homocysteine S-methyltransferase in the liver and kidney. ias.ac.in These findings suggest that changes in gene and protein expression are key pharmacodynamic effects of corticosteroids, though specific biomarkers for this compound in preclinical systems remain to be elucidated.

Advanced Research Applications and Methodological Innovations

Integration with Omics Technologies to Elucidate Systemic Responses in Research Models

While specific studies on the integration of Desoximetasone (B1670307) 21-Sulfate Sodium Salt with omics technologies are not yet prevalent in published literature, the broader field of corticosteroid research provides a framework for its potential application. The use of proteomics and metabolomics, in particular, offers a powerful approach to unravel the systemic responses to this sulfated steroid in various research models.

Proteomics would enable a large-scale analysis of protein expression and post-translational modifications in response to Desoximetasone 21-Sulfate Sodium Salt administration. This could reveal novel protein targets and signaling pathways modulated by the compound, beyond the well-established glucocorticoid receptor pathway. In research models of inflammatory skin conditions, proteomics could identify specific protein biomarkers indicative of the compound's efficacy and mechanism of action.

Metabolomics , the comprehensive study of small molecule metabolites, could provide a detailed snapshot of the metabolic perturbations induced by this compound. This could elucidate its influence on various metabolic pathways, such as glucose and lipid metabolism, which are known to be affected by corticosteroids. By analyzing the metabolome of skin, blood, or other tissues in research animals, scientists can gain a more holistic understanding of the systemic and local effects of the compound.

The following table outlines potential research questions that could be addressed by integrating omics technologies with the study of this compound:

| Omics Technology | Potential Research Questions in Preclinical Models |

| Proteomics | - Which proteins in skin cells are differentially expressed upon treatment? - How does the compound affect the secretome of immune cells? - Are there unique protein expression signatures in different tissues following systemic exposure? |

| Metabolomics | - What are the changes in the skin's metabolic profile in response to topical application? - How does the compound impact systemic metabolic pathways? - Can specific metabolic biomarkers predict the anti-inflammatory response? |

Design of Targeted Delivery Systems for Research Probes

To enhance its utility as a research tool, this compound can be incorporated into targeted delivery systems. These systems are designed to deliver the compound to specific cells or tissues of interest, thereby enabling more precise investigations into its localized effects. For research purposes, this allows for a clearer understanding of cellular and molecular mechanisms without the confounding variables of systemic distribution.

Nanoparticles and Liposomes represent promising platforms for the targeted delivery of this compound in a research setting. These carriers can be engineered to have specific sizes, surface charges, and targeting ligands that direct them to particular cell types, such as immune cells or keratinocytes. Encapsulating the compound within these nanocarriers can also control its release profile, allowing for sustained local concentrations in experimental models.

Prodrugs are another innovative approach. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. While this compound is itself a potential prodrug of Desoximetasone, further modifications could be explored for research applications. For instance, a study on the related compound, dexamethasone (B1670325) 21-sulfate sodium, demonstrated its potential as a colon-specific prodrug. nih.gov This was achieved by leveraging the enzymatic activity of the gut microbiota to hydrolyze the sulfate (B86663) group and release the active corticosteroid in the colon. nih.gov A similar strategy could be envisioned for this compound to create research probes for studying its effects in specific tissues or cellular compartments.

The table below summarizes different targeted delivery systems and their potential research applications for this compound:

| Delivery System | Potential Research Application |

| Nanoparticles | - Investigating the effects on specific immune cell populations by targeting surface receptors. - Studying the localized anti-inflammatory response in deep dermal layers. |

| Liposomes | - Probing the interaction with cell membranes and intracellular uptake mechanisms. - Creating depots for sustained release in in vitro and in vivo models. |

| Prodrugs | - Designing tissue-specific probes that are activated by local enzymes. - Investigating the role of specific metabolic pathways in drug activation. |

Development of Novel Biosensors and Chemical Probes for Academic Study

The development of novel biosensors and chemical probes for this compound would provide powerful tools for its real-time detection and the study of its molecular interactions in academic research.

Biosensors are analytical devices that combine a biological component with a physicochemical detector. For this compound, a biosensor could be developed using specific antibodies or engineered proteins that bind to the molecule with high affinity. This would enable the quantification of the compound in complex biological samples, such as cell culture media or tissue homogenates, without the need for extensive sample preparation and chromatographic separation.

Chemical probes are small molecules that are used to study biological systems. A fluorescently labeled version of this compound, for instance, could be synthesized to visualize its uptake and subcellular localization in living cells using advanced microscopy techniques. Such a probe would be invaluable for studying its interaction with cellular components and tracking its movement across biological membranes.

The following table outlines the potential types of biosensors and chemical probes and their research applications:

| Tool | Description | Potential Research Application |

| Biosensor | An antibody-based electrochemical sensor. | Real-time monitoring of compound concentration in perfusion systems. |

| Chemical Probe | A fluorescently tagged analog of the compound. | Visualizing cellular uptake and distribution using confocal microscopy. |

Comparative Mechanistic Research with Other Steroid Sulfates and Corticosteroids

To better understand the unique properties of this compound, comparative mechanistic research with other steroid sulfates and non-sulfated corticosteroids is essential. Such studies can elucidate the specific role of the 21-sulfate group in modulating the compound's activity, pharmacokinetics, and interaction with biological targets.

Comparative studies could involve a range of in vitro and in vivo models to assess differences in anti-inflammatory potency, receptor binding affinity, and gene expression profiles. For example, comparing the effects of this compound with its parent compound, Desoximetasone, would directly reveal the influence of sulfation. drugbank.comnih.gov

Furthermore, comparing this compound with other corticosteroid sulfates, such as Dexamethasone 21-sulfate, could highlight the impact of subtle structural differences on biological activity. These studies are critical for building a comprehensive understanding of structure-activity relationships within this class of compounds.

The table below presents a potential framework for comparative mechanistic research:

| Comparison Compounds | Research Focus |

| Desoximetasone | - Role of the sulfate group in skin penetration and retention. - Differences in glucocorticoid receptor activation and downstream signaling. |

| Other Corticosteroid Sulfates (e.g., Dexamethasone 21-sulfate) | - Comparative stability in biological matrices. - Differential effects on gene expression in target cells. |

| Other Topical Corticosteroids (e.g., Betamethasone valerate) | - Relative anti-inflammatory potency in standardized assays. nih.gov - Comparative effects on skin atrophy models. |

Future Research Directions and Unexplored Academic Avenues

Identification of Novel Molecular Targets for Fundamental Biological Inquiry

The primary known mechanism of action for desoximetasone (B1670307) involves its binding to the intracellular glucocorticoid receptor, which then modulates gene expression to exert anti-inflammatory effects. drugbank.compatsnap.com For Desoximetasone 21-Sulfate Sodium Salt, the immediate molecular interactions involve cellular uptake and enzymatic activation, presenting several avenues for identifying novel targets.

Steroid Sulfatase (STS): The conversion of this compound to its active form, desoximetasone, is catalyzed by STS. bioscientifica.com This enzyme is overexpressed in various pathologies, including certain cancers, where it drives local production of active steroids. researchgate.net Investigating the specific kinetics and regulation of this compound hydrolysis by STS in different cell types could provide insights into tissue-specific glucocorticoid signaling.

Organic Anion-Transporting Polypeptides (OATPs): Due to its hydrophilic sulfate (B86663) group, this compound requires active transport to enter cells. nih.govnih.gov OATPs are a family of transmembrane transporters responsible for the cellular uptake of sulfated steroids. nih.govoup.com Characterizing which specific OATP members transport this compound would be a critical step. This could reveal novel mechanisms for regulating intracellular glucocorticoid availability and could identify OATPs as potential targets to modulate glucocorticoid action.

Novel Receptors for Sulfated Steroids: While sulfated steroids are often considered inactive precursors, some evidence suggests they may have biological roles independent of their conversion to unconjugated forms. nih.gov For example, pregnenolone (B344588) sulfate is known to act as a neurosteroid with effects distinct from pregnenolone. nih.gov Future research could explore whether this compound itself interacts with as-yet-unidentified cell surface or intracellular receptors to mediate unique signaling events, distinct from the classical glucocorticoid receptor pathway.

| Potential Molecular Target | Function | Research Implication |

| Steroid Sulfatase (STS) | Hydrolyzes the sulfate ester, activating the compound. bioscientifica.com | Understanding tissue-specific regulation of glucocorticoid activity. |

| Organic Anion-Transporting Polypeptides (OATPs) | Mediate cellular uptake of the sulfated steroid. nih.gov | Identifying new ways to control intracellular drug concentration. |

| Novel Membrane/Nuclear Receptors | Potential direct binding of the sulfated steroid. nih.gov | Uncovering non-classical glucocorticoid signaling pathways. |

Computational Design of Next-Generation Steroid Sulfate Analogs for Research Tools

Computational chemistry and molecular modeling offer powerful tools to design novel analogs of this compound. nih.gov These next-generation molecules could serve as sophisticated research tools to probe the biology of steroid sulfation and signaling.

Structure-based drug design, leveraging the crystal structure of steroid sulfatase, can guide the creation of new compounds. nih.gov By performing molecular docking simulations, researchers can predict how modifications to the desoximetasone backbone or the sulfate group will affect binding to STS and other potential targets. This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Key objectives for designing these new analogs would include:

Non-hydrolyzable Analogs: Replacing the sulfate group with a stable mimic, such as a sulfamate, could create a molecule that is taken up by cells but not activated by STS. nih.gov Such a tool would be invaluable for isolating the direct biological effects of the sulfated steroid itself and for identifying its unique molecular targets.

Fluorescently Labeled Probes: Attaching a fluorescent tag to the steroid scaffold would allow for real-time visualization of the molecule's uptake, intracellular trafficking, and localization. This would provide unprecedented insight into the dynamics of sulfated steroid transport and metabolism within living cells and tissues.

Selective Inhibitors: Modifications could be designed to create analogs that not only act as substrates but also as potent and selective inhibitors of STS or specific OATPs. nih.govmdpi.com These research tools would help elucidate the precise roles of these proteins in various physiological and pathological processes.

| Analog Type | Design Strategy | Research Application |

| Non-hydrolyzable Analog | Replace sulfate with a stable mimic (e.g., sulfamate). nih.gov | Isolate direct effects of the sulfated steroid; identify non-STS targets. |

| Fluorescent Probe | Covalently attach a fluorophore to the steroid backbone. | Visualize cellular uptake, transport, and localization in real-time. |

| Selective Inhibitor | Modify structure for high-affinity binding to STS or OATPs. nih.gov | Probe the function of specific enzymes and transporters in steroid pathways. |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Investigation

To fully investigate the complex biology of this compound, research must move beyond traditional two-dimensional cell cultures. The development and application of advanced in vitro and ex vivo models that better recapitulate human physiology are essential. mdpi.com

3D Tissue Models: Three-dimensional models, such as reconstructed human epidermis or organoids, provide a more physiologically relevant environment. nih.govaltex.org For a compound like this compound, a 3D skin model could be used to study its penetration through the stratum corneum, its uptake by keratinocytes, its local activation by STS, and its subsequent anti-inflammatory effects in a tissue-like context.

Organ-on-a-Chip (OOC) Systems: OOCs, or microphysiological systems, represent a significant leap forward in in vitro modeling. mdpi.com An OOC platform could be designed to include multiple cell types, such as skin cells, immune cells, and endothelial cells, connected by microfluidic channels. This would allow researchers to model the entire cascade of events: the transport of the compound from a "blood vessel" channel, its uptake and activation in the "skin" chamber, and its effect on immune cell activation and migration.

Ex Vivo Human Tissue Models: The use of fresh ex vivo human skin or other tissues obtained from surgical procedures provides a powerful platform for mechanistic studies. nih.govmdpi.com These models maintain the complex cellular architecture and extracellular matrix of the original tissue, offering a highly relevant system to test the metabolism and efficacy of this compound and its computationally designed analogs.

Potential Role of this compound in Fundamental Biological Research as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system. Given its specific properties, this compound is well-positioned to serve as a valuable chemical probe for dissecting the sulfatase pathway in health and disease.

As a water-soluble, inactive precursor that requires enzymatic activation, it can be used to:

Map Steroid Sulfatase Activity: By applying this compound to different cell lines or tissue models and measuring the formation of desoximetasone or a downstream response, researchers can create a functional map of STS activity. Comparing its effects to those of an equimolar dose of desoximetasone can precisely quantify the contribution of local activation. researchgate.net

Investigate Intracrine Signaling: The compound is a perfect tool to study intracrine signaling—the process where a cell synthesizes and responds to its own hormones. It allows for the delivery of an inert precursor that is converted into a highly active agent only within cells that express STS, providing a mechanism to study cell-autonomous glucocorticoid action.

Validate Novel Targets: The next-generation analogs designed through computational methods can serve as even more refined probes. A non-hydrolyzable, fluorescently tagged analog, for example, could be used in pull-down assays to identify previously unknown binding partners for sulfated steroids, thus validating the novel targets hypothesized in section 8.1.

Q & A

Q. What are the primary analytical methods for characterizing Desoximetasone 21-Sulfate Sodium Salt, and how are they validated?

Methodological Answer: Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Validation follows International Council for Harmonisation (ICH) guidelines, including parameters like specificity, linearity, accuracy, and precision. Cross-referencing pharmacopeial standards (e.g., USP/EP) ensures traceability . For novel batches, comparative analysis against certified reference materials (CRMs) is critical to confirm identity and purity .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Stability studies should include accelerated testing (e.g., 40°C/75% RH for 6 months) and long-term conditions (25°C/60% RH for 12–24 months). Analytical endpoints must monitor degradation products, potency, and physicochemical properties (e.g., pH, solubility). Use forced degradation (heat, light, oxidation) to identify labile functional groups. Data should comply with ICH Q1A-Q1E guidelines, with statistical analysis of variance (ANOVA) to assess significance of changes .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and reduce impurities?

Methodological Answer: Optimize sulfation reaction conditions (e.g., temperature, stoichiometry of sulfating agents, reaction time) using design of experiments (DoE) approaches like factorial design. Purification via recrystallization or column chromatography can isolate the target compound from byproducts. Monitor intermediates with in-process controls (IPC), such as thin-layer chromatography (TLC) or real-time HPLC. Compare spectral data (e.g., ¹H/¹³C NMR) with literature to confirm structural fidelity .

Q. What strategies resolve discrepancies in pharmacokinetic (PK) data for this compound across preclinical models?

Methodological Answer: Cross-validate assays using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to ensure sensitivity and specificity. Account for species-specific metabolism by analyzing major metabolites (e.g., via phase I/II enzyme assays). Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in absorption/distribution. Contradictory data may arise from matrix effects (e.g., plasma proteins); mitigate via sample pre-treatment (protein precipitation, solid-phase extraction) .

Q. How can researchers validate the biological activity of this compound in vitro while minimizing assay interference?

Methodological Answer: Employ orthogonal assays (e.g., glucocorticoid receptor binding assays and cytokine inhibition tests) to confirm mechanism-specific activity. Use deuterated or ¹³C-labeled internal standards in MS-based assays to control for matrix effects. For cell-based studies, include vehicle controls and assess cytotoxicity (via MTT assays) to distinguish pharmacological effects from artifactual responses. Reference peer-reviewed protocols for glucocorticoid potency evaluation to ensure reproducibility .

Methodological Considerations for Data Reporting

Q. What are the best practices for documenting synthetic and analytical data in publications?

Methodological Answer: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to structure experimental sections. Report synthesis details (reagents, catalysts, yields) and characterization data (NMR shifts, HPLC retention times, MS spectra) in tabular formats. For complex datasets, provide raw data in supplementary materials with metadata descriptors (e.g., instrument parameters, software versions). Cross-reference supporting information in the main text to enhance transparency .

Q. How should researchers address batch-to-batch variability in this compound during experimental design?

Methodological Answer: Implement quality control (QC) protocols, including certificate of analysis (CoA) verification for CRMs. Use statistical batch normalization (e.g., z-score transformation) in multi-batch studies. For critical assays (e.g., bioactivity), include inter-batch replicates and report relative standard deviation (RSD). Pre-screen batches via differential scanning calorimetry (DSC) to detect polymorphic variations that may affect solubility or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.